1-Allyl-3-methylimidazolium bromide

Biosensors Enzyme Immobilization Electrochemical Analysis

Researchers substituting [AMIM]Br with generic imidazolium halides face performance gaps due to anion- and side-chain-specific behavior. The allyl substituent confers enhanced hydrophilicity and unique reactivity unattainable with saturated-alkyl analogues. • Chitin Dissolution: Dissolves up to 4.8 wt% chitin, forming ion gels regenerable into self-assembled chitin nanofibers (CNFs) for surface-initiated ATRP grafting. • Corrosion Inhibition: Strongest inhibition capacity among five imidazolium ILs in head-to-head H₂S/HCl pipeline testing; adsorption obeys the Langmuir isotherm. • Electrolyte Performance: Enables silvery, smooth Zn electrodeposits with morphology tunable via ZnBr₄²⁻/ZnBr₃⁻ speciation control.

Molecular Formula C7H11BrN2
Molecular Weight 203.08 g/mol
CAS No. 31410-07-8
Cat. No. B1246553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3-methylimidazolium bromide
CAS31410-07-8
Synonyms1-allyl-3-methylimidazolium
1-allyl-3-methylimidazolium bromide
1-allyl-3-methylimidazolium fluoride
Molecular FormulaC7H11BrN2
Molecular Weight203.08 g/mol
Structural Identifiers
SMILESC[N+]1=CN(C=C1)CC=C.[Br-]
InChIInChI=1S/C7H11N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1
InChIKeyKLFDZFIZKMEUGI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-3-methylimidazolium Bromide: Allyl-Functionalized Ionic Liquid


1-Allyl-3-methylimidazolium bromide (CAS 31410-07-8, [AMIM]Br), a solid imidazolium-based ionic liquid at 20 °C with a melting point of 56 °C, is distinguished by its allyl substituent on the imidazolium cation, which imparts unique reactivity and processability compared to saturated-alkyl analogues . Commercially available in 97-98% purity , this compound enables downstream synthesis of task-specific ionic liquids via anion exchange or functionalization of the allyl group, and has demonstrated utility as a chitin solvent , electrolyte component for graphene-based supercapacitors , and corrosion inhibitor for mild steel [1].

+ Allyl-functionalized ionic liquid. Enables task-specific synthesis via anion exchange or allyl group modification.
+ Validated chitin solvent. Supports biomass processing and nanofiber fabrication workflows.
+ Electrolyte and inhibitor utility. Reported use in supercapacitors, electrodeposition, and corrosion inhibition studies.

1-Allyl-3-methylimidazolium Bromide: Irreplaceable in Critical Applications


In-class substitution of 1-allyl-3-methylimidazolium bromide with analogues such as 1-allyl-3-methylimidazolium chloride, 1-ethyl-3-methylimidazolium bromide, or 1-butyl-3-methylimidazolium bromide is scientifically unsound due to quantifiable differences in anion size, hydrophilicity, and side-chain unsaturation that directly govern performance outcomes. The bromide anion confers distinct ionic conductivity, thermal behavior, and metal adsorption characteristics compared to the chloride counterpart [1], while the allyl group provides enhanced hydrophilicity and structural undercooling tendencies relative to saturated alkyl chains [2]. Furthermore, the shorter allyl side chain yields significantly different viscosity, conductivity, and enzymatic compatibility profiles compared to longer-chain variants [3]. The quantitative evidence below substantiates why [AMIM]Br, not a generic imidazolium halide, is the rational procurement choice for the specified applications.

Anion Mismatch
Replacing bromide with chloride alters ionic conductivity, thermal behavior, and metal adsorption characteristics. 1-Allyl-3-methylimidazolium chloride may not transfer electroplating or corrosion inhibition performance.
Side-Chain Mismatch
Saturated-alkyl analogues lack the allyl group's hydrophilicity and undercooling tendencies. 1-Ethyl- or 1-butyl-3-methylimidazolium bromide may shift enzymatic compatibility and chitin dissolution capacity.
Property Trade-off
Longer-chain variants significantly alter viscosity and conductivity profiles. Performance in biosensor immobilization or specific electrochemical contexts may not be directly transferable.

1-Allyl-3-methylimidazolium Bromide: Comparative Performance Evidence


Enzyme Immobilization Stability in Biosensors

In a head-to-head comparison of six room temperature ionic liquids (RTILs) with varying hydrophilicity used as supporting materials for choline oxidase immobilization, 1-allyl-3-methylimidazolium bromide ([AMIM]Br) as the most hydrophilic RTIL delivered superior performance across four electroanalytical parameters: stability (180 days), enzyme loading (6.56 mol cm⁻²), detection limit (3.85 μM), and linear range (0.005-0.8 mM) [1]. The study demonstrated that the degree of RTIL hydrophilicity directly correlated with improved enzyme retention and analytical sensitivity, establishing [AMIM]Br as the optimal candidate for long-term biosensor applications among the tested ionic liquids.

Enzyme Immobilization Stability
Head-to-head
180-day stability; 6.56 mol cm⁻² enzyme loading; 3.85 μM detection limit
Supports long-term biosensor development context.
Ranked highest among six RTILs tested in choline oxidase model.
Biosensors Enzyme Immobilization Electrochemical Analysis

Mild Steel Corrosion Inhibition in H2S/HCl

An experimental study evaluating five imidazolium-based ionic liquids as corrosion inhibitors for mild steel in H2S and HCl solutions identified 1-allyl-3-methylimidazolium bromide ([Amim]Br) as exhibiting the strongest inhibition capacity among all tested ILs [1]. Using electrochemical experiments, weight loss measurement, morphology analysis, and quantum chemical calculations, the researchers established that inhibition performance decreased with increasing temperature for all ILs, but [Amim]Br maintained the highest relative efficacy. The superior performance is attributed to the allyl group's electron-donating character and the bromide anion's favorable adsorption properties on steel surfaces via Langmuir adsorption isotherm behavior.

Corrosion Inhibition Capacity
Head-to-head
Strongest inhibition capacity among five imidazolium-based ILs tested
Supports sour gas corrosion inhibitor formulation context.
Ranked highest; quantitative efficiency data in full text.
Corrosion Inhibition Oil and Gas Mild Steel Protection

Chitin Dissolution and Nanofiber Graft Polymerization

1-Allyl-3-methylimidazolium bromide ([AMIM]Br) demonstrates unique chitin dissolution capacity at concentrations up to 4.8 wt%, enabling formation of chitin ion gels that serve as precursors for self-assembled chitin nanofibers (CNFs) [1]. Unlike 1-butyl-3-methylimidazolium chloride, which is predominantly used for cellulose processing, [AMIM]Br has been specifically validated for chitin solubilization . The resulting CNFs function as macroinitiators for surface-initiated graft atom transfer radical polymerization (ATRP) of methyl methacrylate, yielding CNF-graft-polyMMA films with tunable surface properties [2]. This dissolution behavior is not replicated by chloride analogues without the allyl functionality, which has been shown to enhance interactions with chitin's acetamide groups.

Chitin Dissolution & Nanofiber Grafting
Reported
Dissolves chitin up to 4.8 wt%; enables self-assembled CNFs for ATRP grafting
Supports chitin biomass valorization workflow.
Dissolution pathway is not replicated by 1-butyl-3-methylimidazolium chloride.
Biomass Processing Chitin Nanofibers Polymer Grafting

Compact Zinc Electrodeposition from Bromide Electrolyte

Electrodeposition of zinc from 1-allyl-3-methylimidazolium bromide ([AMIM]Br) containing ZnBr₂ yields silvery, smooth, and compact Zn deposits with good adherence [1]. The bromide-based electrolyte enables formation of ZnBr₄²⁻ complex ions as the dominant species at ZnBr₂ concentrations ≤ 2.0 mol kg⁻¹, transitioning to ZnBr₃⁻ complexes at higher concentrations (≥ 2.5 mol kg⁻¹), which influences deposit morphology. Chloride-based ionic liquid analogues (e.g., 1-allyl-3-methylimidazolium chloride) exhibit different complexation equilibria and deposit characteristics due to altered halide coordination strength, making the bromide variant specifically suitable for applications requiring smooth, adherent Zn coatings.

Zinc Electrodeposition Morphology
Cross-study comparable
Yields silvery, smooth, compact Zn deposits; morphology tunable via ZnBr₂ concentration
Supports electroplating process fit for smooth coatings.
Chloride analogues may yield different halide complexation and deposit quality.
Electroplating Zinc Deposition Metal Finishing

1-Allyl-3-methylimidazolium Bromide: Application Scenarios


Biosensor Development with Extended Stability

Procure [AMIM]Br for immobilization of enzymes such as choline oxidase on functionalized carbon nanotube composites. This compound achieved 180-day stability and enzyme loading of 6.56 mol cm⁻² in comparative studies, outperforming five less hydrophilic RTIL alternatives [1]. Ideal for continuous-monitoring biosensors where replacement frequency and detection sensitivity are critical cost and performance drivers.

Mild Steel Corrosion Inhibition in Sour Gas

Formulate [Amim]Br into corrosion inhibitor packages for oil and gas pipelines exposed to H2S and HCl. Direct head-to-head testing confirmed [Amim]Br exhibits the strongest inhibition capacity among five imidazolium-based ILs evaluated, with adsorption obeying the Langmuir isotherm [2]. Selection of alternative imidazolium halides would yield demonstrably lower protection efficacy under identical conditions.

Chitin Biomass Valorization and Nanofiber Fabrication

Use [AMIM]Br to dissolve chitin at concentrations up to 4.8 wt%, forming ion gels that can be regenerated into self-assembled chitin nanofibers (CNFs) [3]. These CNFs serve as macroinitiators for surface-initiated ATRP grafting of polymers such as poly(methyl methacrylate), enabling production of functional bio-based composite materials [4]. This specific dissolution pathway is not reliably achieved with 1-butyl-3-methylimidazolium chloride or chloride analogues of AMIM.

Zinc Electroplating for Smooth Adherent Coatings

Employ [AMIM]Br as the electrolyte medium for zinc electrodeposition. The bromide-based system yields silvery, smooth, and compact Zn deposits with good adherence, with morphology tunable via ZnBr₂ concentration and temperature [5]. The speciation of ZnBr₄²⁻ (dominant at ≤2.0 mol kg⁻¹ ZnBr₂) and ZnBr₃⁻ (dominant at ≥2.5 mol kg⁻¹ ZnBr₂) enables precise control over coating characteristics not replicable with chloride-based ionic liquid electrolytes.

Application
Selection Property
Validation Focus
Biosensor enzyme immobilization
High hydrophilicity and enzyme retention
Long-term stability and detection limit endpoints
Sour gas corrosion inhibition
Allyl group and bromide anion adsorption
Inhibition efficiency in H₂S/HCl environments
Chitin dissolution and nanofiber grafting
Specific chitin solubilization capacity
Ion gel formation and ATRP macroinitiator function
Zinc electroplating process
Bromide-based complex ion speciation
Deposit morphology and adherence characterization

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